molecular formula C6H8N2O B2993841 (R)-1-(pyrimidin-2-yl)ethanol CAS No. 31415-75-5

(R)-1-(pyrimidin-2-yl)ethanol

Cat. No.: B2993841
CAS No.: 31415-75-5
M. Wt: 124.143
InChI Key: YTMHZXYXPHNWMA-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-(pyrimidin-2-yl)ethanol is a chiral alcohol with a pyrimidine ring attached to the ethanol backbone. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the pyrimidine ring imparts unique chemical properties, making it a valuable building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(pyrimidin-2-yl)ethanol typically involves the reduction of the corresponding ketone, ®-1-(pyrimidin-2-yl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of ®-1-(pyrimidin-2-yl)ethanol may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method ensures high enantioselectivity and yield, making it suitable for large-scale production.

Types of Reactions:

    Oxidation: ®-1-(pyrimidin-2-yl)ethanol can undergo oxidation to form ®-1-(pyrimidin-2-yl)ethanone. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: The compound can be further reduced to form the corresponding alkane, ®-1-(pyrimidin-2-yl)ethane, using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group in ®-1-(pyrimidin-2-yl)ethanol can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride can convert the hydroxyl group to a chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.

Major Products:

    Oxidation: ®-1-(pyrimidin-2-yl)ethanone.

    Reduction: ®-1-(pyrimidin-2-yl)ethane.

    Substitution: ®-1-(pyrimidin-2-yl)ethyl chloride.

Scientific Research Applications

®-1-(pyrimidin-2-yl)ethanol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

    Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature. It serves as a model substrate for investigating the stereoselectivity of enzymes.

    Medicine: ®-1-(pyrimidin-2-yl)ethanol derivatives have potential therapeutic applications. They are explored for their activity against various biological targets, including enzymes and receptors.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals. Its chiral nature makes it valuable for the synthesis of enantiomerically pure compounds.

Mechanism of Action

The mechanism of action of ®-1-(pyrimidin-2-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The pyrimidine ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

    (S)-1-(pyrimidin-2-yl)ethanol: The enantiomer of ®-1-(pyrimidin-2-yl)ethanol, which may have different biological activities and properties.

    1-(pyrimidin-2-yl)ethanone: The oxidized form of ®-1-(pyrimidin-2-yl)ethanol, used in similar applications but with different reactivity.

    1-(pyrimidin-2-yl)ethane: The fully reduced form, which lacks the hydroxyl group and has different chemical properties.

Uniqueness: ®-1-(pyrimidin-2-yl)ethanol is unique due to its chiral nature and the presence of the pyrimidine ring. This combination imparts specific chemical and biological properties that are not found in its achiral or non-pyrimidine-containing analogs. The compound’s ability to participate in stereoselective reactions and its potential therapeutic applications make it a valuable molecule in various fields of research.

Properties

IUPAC Name

(1R)-1-pyrimidin-2-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5(9)6-7-3-2-4-8-6/h2-5,9H,1H3/t5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMHZXYXPHNWMA-RXMQYKEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CC=N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=CC=N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.